![molecular formula C19H18N2O4 B2907813 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 2034438-04-3](/img/structure/B2907813.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide, also known as BIFOBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIFOBA is a member of the oxalamide family and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
Target of Action
The compound, also known as N-({[2,2’-bifuran]-5-yl}methyl)-N’-(2,3-dimethylphenyl)ethanediamide, is primarily used as a ligand in copper-catalyzed coupling reactions . The primary targets of this compound are therefore the copper ions and the reactants involved in these reactions .
Mode of Action
The compound acts as an effective ligand for copper-catalyzed coupling reactions of 1-alkynes with (hetero)aryl bromides at 100 °C and with iodides at 80 °C . It facilitates the formation of internal alkynes in great diversity using low catalyst loadings .
Biochemical Pathways
It is known that the compound plays a crucial role in the copper-catalyzed coupling reactions, leading to the formation of internal alkynes . These reactions are important in the synthesis of various organic compounds.
Pharmacokinetics
Given its role as a ligand in copper-catalyzed reactions, it is likely that its bioavailability is influenced by factors such as the presence of copper ions and the reactants involved in the reactions .
Result of Action
The primary result of the compound’s action is the formation of internal alkynes through copper-catalyzed coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, contributing to the diversity of chemical reactions in organic chemistry.
Action Environment
The efficacy and stability of the compound’s action are influenced by several environmental factors. These include the temperature of the reaction (with optimal temperatures being 100 °C for reactions with (hetero)aryl bromides and 80 °C for reactions with iodides ), the presence of copper ions, and the reactants involved in the reactions . Safety precautions, such as the use of safety shields, are suggested due to a potential explosion risk due to pressure buildup when heating the reaction mixtures above the boiling point of t BuOH .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide in lab experiments is its relatively simple synthesis method. N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is also stable and can be stored for long periods of time without degradation. However, one limitation of using N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide in lab experiments is its limited solubility in water, which can make it difficult to work with in some applications.
Direcciones Futuras
There are many potential future directions for the study of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide. One area of interest is the development of new anticancer drugs based on N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide. Researchers are also exploring the potential use of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide as a new class of antibiotics. Additionally, studies are being conducted to further understand the mechanism of action of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide and to identify other potential applications for this compound.
In conclusion, N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, the potential future directions for the study of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide are numerous and exciting.
Métodos De Síntesis
The synthesis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide involves the reaction of 5-bromo-2-furaldehyde with 2,3-dimethylphenylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with oxalyl chloride to produce N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide in high yield. The synthesis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the proliferation of cancer cells. N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-5-3-6-15(13(12)2)21-19(23)18(22)20-11-14-8-9-17(25-14)16-7-4-10-24-16/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBRSNWAFYRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2907731.png)
![3-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2907732.png)
![5-Dimethylphosphoryl-1-oxaspiro[2.5]octane](/img/structure/B2907734.png)


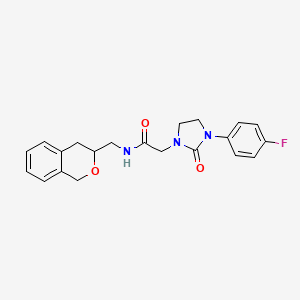
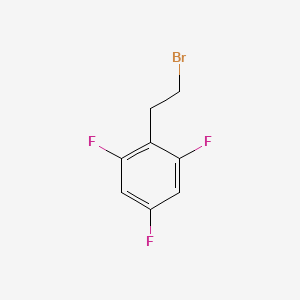
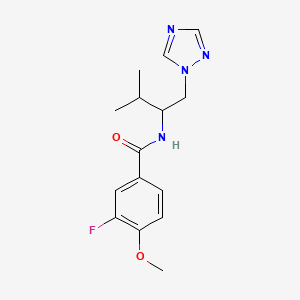
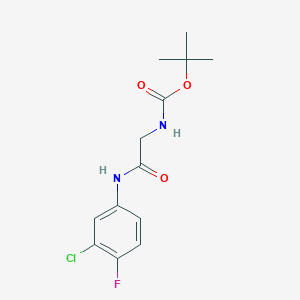
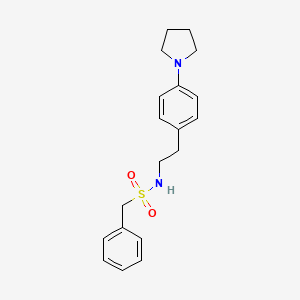
![Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2907742.png)
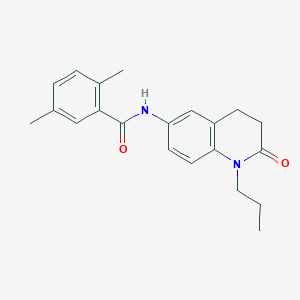
![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2907750.png)